molecular formula C23H21N3O6S B2617310 2-((4-methoxyphenyl)amino)-2-oxoethyl 4-(1,1-dioxido-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazin-3-yl)benzoate CAS No. 1040665-03-9

2-((4-methoxyphenyl)amino)-2-oxoethyl 4-(1,1-dioxido-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazin-3-yl)benzoate

Cat. No. B2617310
CAS RN: 1040665-03-9
M. Wt: 467.5
InChI Key: YXCRXVFTBGMTBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups. It includes a 4-methoxyphenyl group, a 2-oxoethyl group, a 1,1-dioxido-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazin-3-yl group, and a benzoate group. Unfortunately, I could not find more detailed information on the molecular structure analysis of this compound.


Physical And Chemical Properties Analysis

The compound is a dark yellow powder with a melting point of 149–151 °C . It has an IR (KBr disk) of νcm −1 1154, 1297 (SO 2), 1675 (C=O), 3361 (NH), and LC-MS (ESI) m/z: 318 ([M-H] −, 100) .

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

The compound’s 1,2,3-triazole moiety makes it an interesting candidate for drug development. Researchers have explored its potential as an anti-HIV, antitubercular, antiviral, antibacterial, and anticancer agent . The pyrazole ring, a significant heterocyclic component, is found in various drugs with pharmacological profiles such as anti-inflammatory, analgesic, vasodilator, and antidepressant properties . Investigating this compound’s interactions with biological targets could lead to novel therapeutic agents.

Organic Synthesis and Chemical Reactions

The synthesis of this compound involves the reaction of 3-(1-(4-methoxyphenyl)-5-methyl-1 H-1,2,3-triazol-4-yl)-1-phenyl-1 H-pyrazole-4-carbaldehyde with 2,4,6-trichlorophenyl hydrazine in ethanol. The resulting heterocycle has been characterized through X-ray diffraction and spectral analyses . Researchers can explore variations of this synthetic route and investigate its reactivity with other functional groups.

Boron Reagents in Cross-Coupling Reactions

Considering the benzothiadiazine moiety, which contains a boron atom, this compound might find applications in Suzuki–Miyaura coupling reactions. Boron-containing reagents are widely used in these palladium-catalyzed cross-coupling reactions, enabling the synthesis of diverse organic compounds . Investigating its compatibility with various aryl halides could be valuable.

properties

IUPAC Name

[2-(4-methoxyanilino)-2-oxoethyl] 4-(1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazin-3-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O6S/c1-31-18-12-10-17(11-13-18)24-21(27)14-32-23(28)16-8-6-15(7-9-16)22-25-19-4-2-3-5-20(19)33(29,30)26-22/h2-13,22,25-26H,14H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXCRXVFTBGMTBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)COC(=O)C2=CC=C(C=C2)C3NC4=CC=CC=C4S(=O)(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-methoxyphenyl)amino)-2-oxoethyl 4-(1,1-dioxido-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazin-3-yl)benzoate

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